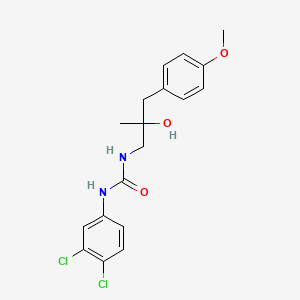![molecular formula C18H20N4O3S B2630829 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-94-9](/img/structure/B2630829.png)
4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of oxazole, pyrazolopyridine, and benzenesulfonamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides.
Synthesis of the Pyrazolopyridine Moiety: This can be achieved through the condensation of hydrazines with pyridine derivatives, followed by cyclization.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Each step requires specific reaction conditions, such as controlled temperatures, solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., Lewis acids).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and pyrazolopyridine rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities might include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions. The oxazole and pyrazolopyridine rings can enhance binding affinity through additional interactions.
相似化合物的比较
Similar Compounds
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Shares the oxazole and sulfonamide moieties but lacks the pyrazolopyridine ring.
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methylbenzenesulfonamide: Contains the pyrazolopyridine and sulfonamide groups but not the oxazole ring.
Uniqueness
The uniqueness of 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide lies in its combination of three distinct functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
属性
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-21-17(12-25-13)14-5-7-16(8-6-14)26(23,24)20-11-15-10-19-22-9-3-2-4-18(15)22/h5-8,10,12,20H,2-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPHCMQRBXYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
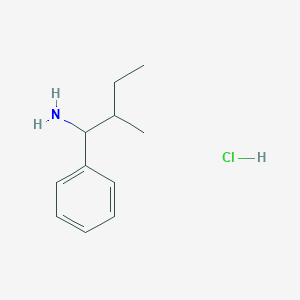
![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)
![4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide](/img/structure/B2630752.png)
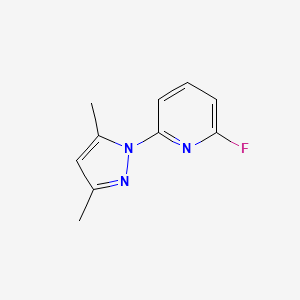
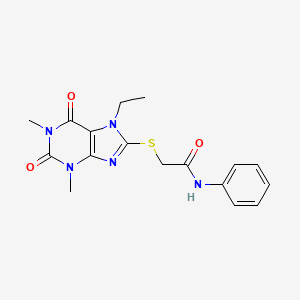
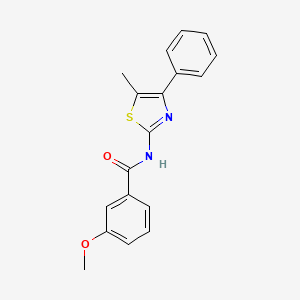
![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2630757.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one](/img/structure/B2630759.png)
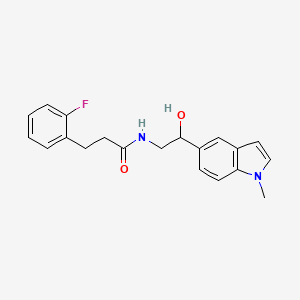
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
